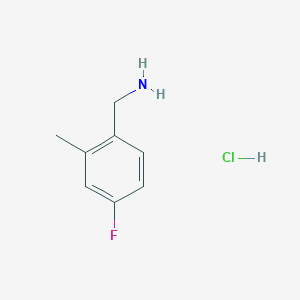

![molecular formula C11H10FN B2783887 2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile CAS No. 2109103-14-0](/img/structure/B2783887.png)

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

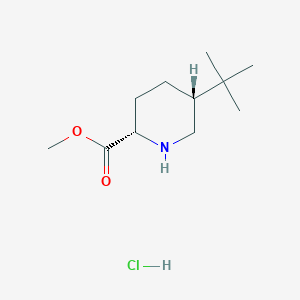

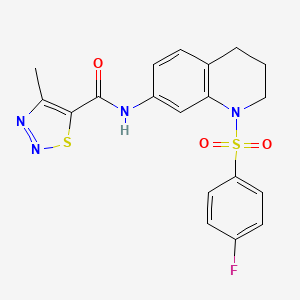

“2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C11H10FN . It is a derivative of acetonitrile, which is a colorless liquid that has a sweet, ethereal odor .

Molecular Structure Analysis

The molecular structure of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” consists of a cyclopropyl group attached to an acetonitrile group, with a 4-fluorophenyl group attached to the cyclopropyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile” include a density of 1.2±0.1 g/cm3, a boiling point of 288.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.4±0.3 cm3, a polar surface area of 24 Å2, and a molar volume of 151.0±3.0 cm3 .科学的研究の応用

Electrochemical Reactions

Research by Kunugi et al. (1993) explores the electrochemical reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, which results in the formation of 1-fluoro-2-aryl-ethylenes and arylethylenes. This study highlights the potential of electrochemical methods in synthesizing or modifying compounds with similar structures to "2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile" (Kunugi et al., 1993).

Sensing Applications

Mei and Wolf (2004) developed a chiral 1,8-diacridylnaphthalene-derived fluorosensor for enantioselective sensing of chiral carboxylic acids, including amino acids and halogenated carboxylic acids, in acetonitrile. This underscores the utility of fluorinated compounds in chemical sensing technologies (Mei & Wolf, 2004).

Fluorescence and Colorimetric Sensing

Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts with nitrophenyl groups that show significant color changes upon deprotonation in the presence of fluoride in acetonitrile, demonstrating the role of similar compounds in developing fluorescence and colorimetric sensors (Camiolo et al., 2003).

Photocatalysis and Photochemistry

Fagnoni et al. (1999) investigated the photocatalytic dehalogenation of haloanilines in acetonitrile, leading to the formation of various anilines and alkylanilines. This research indicates the potential for photocatalytic applications in modifying or synthesizing compounds with structural similarities to "2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile" (Fagnoni et al., 1999).

特性

IUPAC Name |

2-[1-(4-fluorophenyl)cyclopropyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYHACCYTAQFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(4-Fluorophenyl)cyclopropyl]acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2783808.png)

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2783816.png)

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)